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Compound of Interest

Compound Name: 5-Methyl-3,4-diphenylisoxazole

Cat. No.: B1353969 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic

characterization of 5-Methyl-3,4-diphenylisoxazole, a key intermediate in the synthesis of

pharmaceuticals such as Valdecoxib and Parecoxib. This document details the expected

spectroscopic data based on available information and analysis of related compounds, outlines

experimental protocols for acquiring such data, and presents this information in a clear,

structured format for easy reference and comparison.

Introduction
5-Methyl-3,4-diphenylisoxazole is a heterocyclic compound of significant interest in medicinal

chemistry. Its structural elucidation and purity assessment are critical for its application in drug

synthesis. Spectroscopic techniques are fundamental to this characterization, providing

detailed information about its molecular structure, functional groups, and electronic properties.

This guide covers the primary spectroscopic methods used for this purpose: Nuclear Magnetic

Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Ultraviolet-Visible (UV-Vis)

Spectroscopy, and Mass Spectrometry (MS).

Physicochemical Properties
A summary of the key physicochemical properties of 5-Methyl-3,4-diphenylisoxazole is

presented in Table 1.
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Table 1: Physicochemical Properties of 5-Methyl-3,4-diphenylisoxazole

Property Value Reference

Molecular Formula C₁₆H₁₃NO [1]

Molecular Weight 235.28 g/mol [1]

Melting Point 97-98 °C [1]

Appearance White solid [1]

Spectroscopic Data
The following sections present the available and inferred spectroscopic data for 5-Methyl-3,4-
diphenylisoxazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule.

The ¹H NMR spectrum provides information about the different types of protons in the molecule

and their neighboring environments. The reported ¹H NMR data for 5-Methyl-3,4-
diphenylisoxazole is summarized in Table 2.[1]

Table 2: ¹H NMR Spectroscopic Data of 5-Methyl-3,4-diphenylisoxazole

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

2.43 Singlet 3H -CH₃

7.19-7.43 Multiplet 10H Aromatic-H

Solvent: CDCl₃, Frequency: 400 MHz[1]

While specific experimental ¹³C NMR data for 5-Methyl-3,4-diphenylisoxazole is not readily

available in the searched literature, expected chemical shifts can be inferred from the analysis
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of similar isoxazole derivatives.[1][2] These predicted values are presented in Table 3.

Table 3: Predicted ¹³C NMR Spectroscopic Data of 5-Methyl-3,4-diphenylisoxazole

Chemical Shift (δ) ppm Assignment

~11-15 -CH₃

~115-135 Aromatic C-H & C-C

~155-165 C=N (isoxazole ring)

~160-170 C-O (isoxazole ring)

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The expected

characteristic IR absorption bands for 5-Methyl-3,4-diphenylisoxazole, based on its structure

and data from related compounds, are listed in Table 4.[3][4]

Table 4: Predicted IR Absorption Bands for 5-Methyl-3,4-diphenylisoxazole

Wavenumber (cm⁻¹) Intensity Assignment

~3100-3000 Medium Aromatic C-H stretch

~2950-2850 Medium Aliphatic C-H stretch (-CH₃)

~1600-1580 Medium-Strong C=N stretch (isoxazole ring)

~1500-1400 Medium-Strong Aromatic C=C stretch

~1450-1350 Medium C-H bend (-CH₃)

~900-675 Strong
Aromatic C-H out-of-plane

bend

Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule.

For 5-Methyl-3,4-diphenylisoxazole, absorption maxima (λmax) are expected in the UV
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region due to π-π* transitions in the phenyl rings and the isoxazole system. Expected values

are presented in Table 5.

Table 5: Predicted UV-Vis Absorption Data for 5-Methyl-3,4-diphenylisoxazole

λmax (nm) Solvent Assignment

~250-280 Ethanol/Methanol π → π* transitions

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule.

Table 6: Mass Spectrometry Data of 5-Methyl-3,4-diphenylisoxazole

m/z Interpretation

236 [M+H]⁺

Ionization Method: Electrospray Ionization (ESI)[1]

Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.

Synthesis of 5-Methyl-3,4-diphenylisoxazole
A reported synthesis involves the following steps:

In a 1L round-bottomed flask, add compound 2 (40g), methanol (400mL), and 7.7% aqueous

sodium carbonate (400mL).

Heat the mixture to 70°C and stir for 2 hours.

Monitor the reaction completion using Thin Layer Chromatography (TLC).

After completion, extract the product with ethyl acetate.
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Collect the organic layer and dry it over anhydrous sodium sulfate.

Evaporate the solvent under vacuum to obtain a white solid.

Recrystallize the solid from a 1:3 mixture of ethyl acetate and n-hexane to obtain the pure 5-
Methyl-3,4-diphenylisoxazole.[1]

NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of 5-Methyl-3,4-diphenylisoxazole in

about 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an

internal standard.

¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz spectrometer. Typical

parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition

time of 2-3 seconds.

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum on the same instrument, typically at a

frequency of 100 MHz. A proton-decoupled sequence is used. A longer relaxation delay (e.g.,

2-5 seconds) and a larger number of scans are typically required to obtain a good signal-to-

noise ratio.

IR Spectroscopy
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with

dry potassium bromide (KBr) powder and pressing it into a thin, transparent disk.

Alternatively, for Attenuated Total Reflectance (ATR)-IR, place a small amount of the solid

sample directly on the ATR crystal.

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹. A background

spectrum of the empty sample compartment or the clean ATR crystal should be recorded and

subtracted from the sample spectrum.

UV-Vis Spectroscopy
Sample Preparation: Prepare a dilute solution of 5-Methyl-3,4-diphenylisoxazole in a UV-

transparent solvent such as ethanol or methanol. The concentration should be adjusted to

give an absorbance reading between 0.1 and 1.0.
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Data Acquisition: Record the UV-Vis spectrum over a wavelength range of approximately

200-400 nm using a quartz cuvette. A baseline spectrum of the solvent should be recorded

and subtracted from the sample spectrum.

Mass Spectrometry
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent like

methanol or acetonitrile.

Data Acquisition: Introduce the sample into the mass spectrometer via an electrospray

ionization (ESI) source. Acquire the mass spectrum in positive ion mode to observe the

[M+H]⁺ ion.

Visualizations
The following diagrams illustrate the synthesis pathway and the general workflow for

spectroscopic characterization.

Compound 2

Heat to 70°C, 2h

Methanol, aq. Na₂CO₃

Ethyl Acetate Extraction,
Drying, Evaporation

Recrystallization
(EtOAc/n-hexane) 5-Methyl-3,4-diphenylisoxazole

Click to download full resolution via product page

Caption: Synthesis workflow for 5-Methyl-3,4-diphenylisoxazole.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Characterization of 5-Methyl-3,4-
diphenylisoxazole: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1353969#spectroscopic-characterization-of-5-methyl-
3-4-diphenylisoxazole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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